3-Bromo-N-isopropylpicolinamide
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Overview
Description
3-Bromo-N-isopropylpicolinamide is a chemical compound with the molecular formula C₉H₁₁BrN₂O It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring, and an isopropyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isopropylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the isopropyl group. One common method is the bromination of picolinamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromopicolinamide is then reacted with isopropylamine under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted picolinamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of picolinamide.
Reduction Products: Reduced forms of the amide group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-N-isopropylpicolinamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
5-Bromo-N-propylpicolinamide: Similar structure but with a propyl group instead of an isopropyl group.
3-Bromo-N-methylpicolinamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 3-Bromo-N-isopropylpicolinamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to its analogs. The specific substitution pattern can also affect its solubility, stability, and overall biological activity .
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-7(10)4-3-5-11-8/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYMIWQFKMGIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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